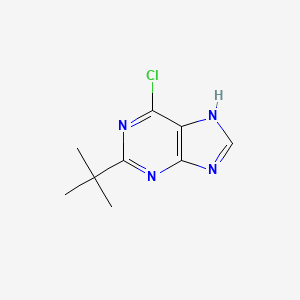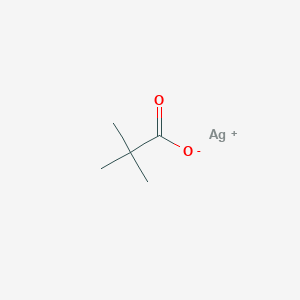
Ailver(I) pivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ailver(I) pivalate, also known as Ail-P, is a synthetic derivative of the naturally occurring amino acid L-alanine. It is a white crystalline powder with a molecular weight of 186.2 g/mol and a melting point of 65-67 °C. This compound is a versatile compound with a wide range of applications in the fields of biochemistry, physiology, and pharmacology. It has been used in laboratory experiments for the synthesis of various compounds, as well as for the study of biochemical and physiological effects. In
Scientific Research Applications
Ailver(I) pivalate has been used in various scientific research applications, including the synthesis of other compounds and the study of biochemical and physiological effects. It has been used in the synthesis of peptides, proteins, and other compounds, as well as in the synthesis of drugs and other pharmaceuticals. In addition, it has been used in the study of the effects of drugs on the human body, as well as in the study of the effects of environmental toxins on the human body.
Mechanism of Action
Ailver(I) pivalate is believed to act as a chelating agent, binding to metal ions such as iron, magnesium, and zinc. This binding is thought to be responsible for the compound’s ability to inhibit the activity of certain enzymes, as well as to stabilize proteins and other compounds. In addition, the compound is believed to interact with cell membranes, altering their permeability and thus affecting the uptake of certain molecules.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, it has been shown to affect the uptake of certain molecules, such as glucose, by altering the permeability of cell membranes. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Advantages and Limitations for Lab Experiments
Ailver(I) pivalate has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and store. In addition, it is relatively non-toxic and has a low cost. However, the compound does have some limitations. It has a low solubility in water, which can make it difficult to use in certain experiments. In addition, it has been shown to be unstable in the presence of certain metals, such as iron, magnesium, and zinc.
Future Directions
The potential applications of Ailver(I) pivalate are vast and varied. Further research is needed to explore the compound’s potential as an inhibitor of enzymes, as well as its potential to affect the uptake of certain molecules. In addition, further research is needed to explore the compound’s potential as an anti-inflammatory, anti-oxidant, and anti-cancer agent. Finally, further research is needed to explore the compound’s potential as a chelating agent, as well as its potential to stabilize proteins and other compounds.
properties
IUPAC Name |
silver;2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2.Ag/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLESIOBKYPIHQI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)[O-].[Ag+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9AgO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

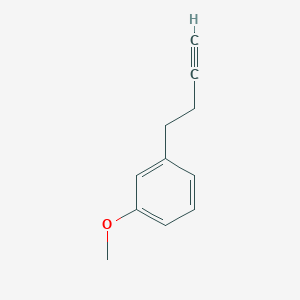
![6-hydrazino-4-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B3330608.png)

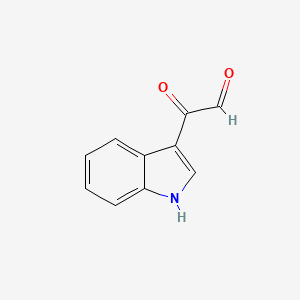
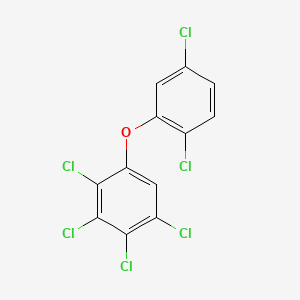
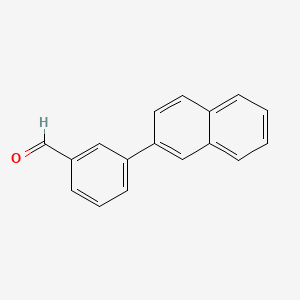


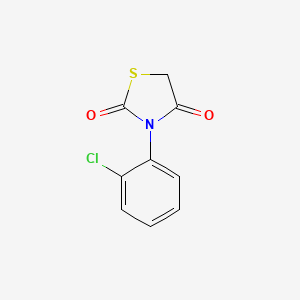
![8-(1H-benzo[d]imidazol-2-yl)-2-methylquinoline](/img/structure/B3330693.png)
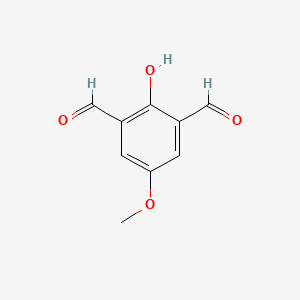
![Bicyclo[2.1.1]hexan-1-amine](/img/structure/B3330698.png)
![(6-Nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-methanol](/img/structure/B3330706.png)
